REACTION_CXSMILES
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[Cl:1][C:2]1[CH:3]=[C:4]([CH:21]=[CH:22][CH:23]=1)[CH2:5][O:6][CH2:7][C:8]1[N:13]=[C:12]([NH:14]C(=O)C(C)(C)C)[CH:11]=[CH:10][CH:9]=1.[OH-].[Na+]>>[Cl:1][C:2]1[CH:3]=[C:4]([CH:21]=[CH:22][CH:23]=1)[CH2:5][O:6][CH2:7][C:8]1[N:13]=[C:12]([NH2:14])[CH:11]=[CH:10][CH:9]=1 |f:1.2|
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Name
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N-[6-(3-chloro-benzyloxymethyl)-pyridin-2-yl]-2,2-dimethyl-propionamide
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Quantity
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0.75 g
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Type
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reactant
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Smiles
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ClC=1C=C(COCC2=CC=CC(=N2)NC(C(C)(C)C)=O)C=CC1
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Name
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|
Quantity
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4.51 mL
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Type
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reactant
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Smiles
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[OH-].[Na+]
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Name
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|
Type
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|
Smiles
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ClC=1C=C(COCC2=CC=CC(=N2)N)C=CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |